Bicyclo[5.1.0]octane-8-carbaldehyde
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Overview
Description
Bicyclo[5.1.0]octane-8-carbaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactivity Research in the field of organic chemistry has explored various synthesis techniques and chemical reactivities of compounds related to Bicyclo[5.1.0]octane-8-carbaldehyde. For instance, one study detailed the synthesis of 3,5-Dioxathis compound through a three-step process that includes stereoselective exo-cyclopropanation. This compound, featuring protected hydroxymethyl moieties, demonstrates the versatility of cyclopropane derivatives in chemical synthesis (B. A. Baimashev et al., 2007).
Catalysis and Enantioselective Synthesis Another significant application is in the realm of catalysis and enantioselective synthesis. Bicyclo scaffolds have been employed as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses (Yu‐Wu Zhong et al., 2002). Similarly, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes have been developed for rhodium-catalyzed asymmetric additions, highlighting the utility of bicyclo scaffolds in asymmetric catalysis to achieve high enantioselectivity (Yusuke Otomaru et al., 2005).
Polymer Chemistry In polymer chemistry, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been studied for their potential in alternating ring-opening metathesis polymerization (AROMP), illustrating the adaptability of bicyclo[5.1.0] derivatives in creating new polymeric materials (Lei Chen et al., 2018).
Organocatalytic Domino Reactions The versatility of bicyclo[3.2.1]octanes in organocatalysis has been demonstrated through domino Michael/aldol reactions, leading to the enantioselective synthesis of cycloheptanones and polyfunctionalized bicyclo[3.2.1]octanes, further showcasing the chemical utility of bicyclo scaffolds in complex organic synthesis (M. Rueping et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on Bicyclo[5.1.0]octane-8-carbaldehyde could include a more detailed investigation of its synthesis, chemical reactions, and potential applications, particularly in the field of pharmaceuticals . Further studies could also aim to fully characterize its physical and chemical properties.
Properties
IUPAC Name |
bicyclo[5.1.0]octane-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-7-4-2-1-3-5-8(7)9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBYPMSYLMDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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